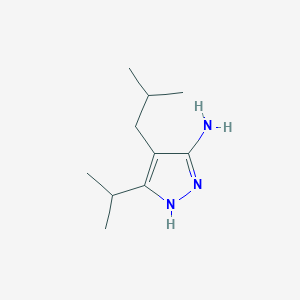
4-(2-methylpropyl)-3-(propan-2-yl)-1H-pyrazol-5-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2-methylpropyl)-3-(propan-2-yl)-1H-pyrazol-5-amine is a chemical compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound is characterized by the presence of two alkyl groups, 2-methylpropyl and propan-2-yl, attached to the pyrazole ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-methylpropyl)-3-(propan-2-yl)-1H-pyrazol-5-amine typically involves the reaction of appropriate alkyl-substituted hydrazines with 1,3-diketones under acidic or basic conditions. The reaction conditions may vary depending on the desired yield and purity of the product. Common solvents used in these reactions include ethanol, methanol, and acetic acid.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as cost, efficiency, and environmental impact. Catalysts and optimized reaction conditions are often employed to enhance the yield and selectivity of the desired product.
Análisis De Reacciones Químicas
Types of Reactions
4-(2-methylpropyl)-3-(propan-2-yl)-1H-pyrazol-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole oxides.
Reduction: Reduction reactions can convert the compound into its corresponding hydrazine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where one of the alkyl groups is replaced by another substituent.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles such as halides, amines, and thiols can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole oxides, while reduction can produce hydrazine derivatives.
Aplicaciones Científicas De Investigación
4-(2-methylpropyl)-3-(propan-2-yl)-1H-pyrazol-5-amine has various applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 4-(2-methylpropyl)-3-(propan-2-yl)-1H-pyrazol-5-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- N-(2-methylpropyl)-4-(propan-2-yl)aniline
- 4-(2-Methylpropyl)-n-(propan-2-yl)aniline
Uniqueness
4-(2-methylpropyl)-3-(propan-2-yl)-1H-pyrazol-5-amine is unique due to its specific substitution pattern on the pyrazole ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Propiedades
Fórmula molecular |
C10H19N3 |
|---|---|
Peso molecular |
181.28 g/mol |
Nombre IUPAC |
4-(2-methylpropyl)-5-propan-2-yl-1H-pyrazol-3-amine |
InChI |
InChI=1S/C10H19N3/c1-6(2)5-8-9(7(3)4)12-13-10(8)11/h6-7H,5H2,1-4H3,(H3,11,12,13) |
Clave InChI |
NILMERURNYLVRT-UHFFFAOYSA-N |
SMILES canónico |
CC(C)CC1=C(NN=C1N)C(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-{[1-(Bromomethyl)-4-methylcyclohexyl]oxy}oxetane](/img/structure/B13077710.png)
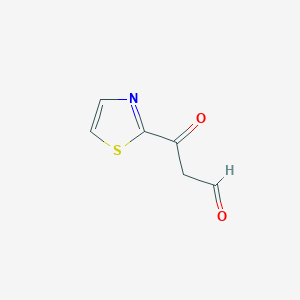
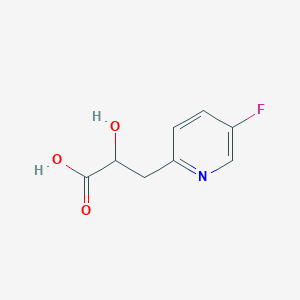

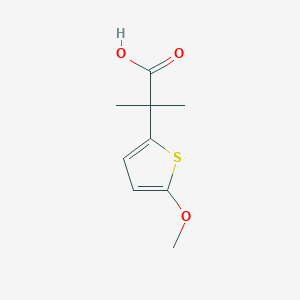
![4-[5-Amino-3-(methylsulfanyl)-1H-pyrazol-1-yl]phenol](/img/structure/B13077727.png)
![(6,7-Dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-5-yl)methanol](/img/structure/B13077739.png)
![6-Methoxy-1H,2H,2AH,3H,7BH-indeno[1,2-B]azet-2-one](/img/structure/B13077743.png)
![6,7-Dihydro-5H-spiro[thieno[3,2-c]pyridine-4,3'-thietane]](/img/structure/B13077751.png)
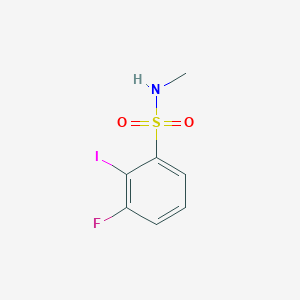
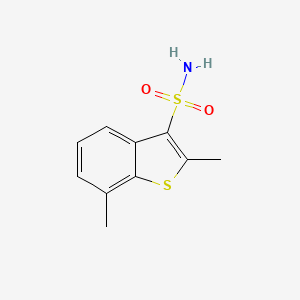
![1-[(1-Aminocyclohexyl)methyl]-3-ethylurea](/img/structure/B13077775.png)
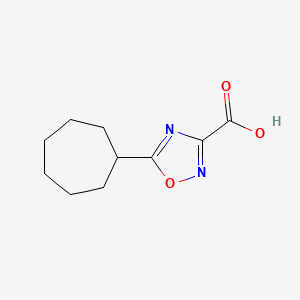
![3-[(Thian-3-yl)amino]propan-1-ol](/img/structure/B13077795.png)
